1-Phenylpropane-1,3-diol

概述

描述

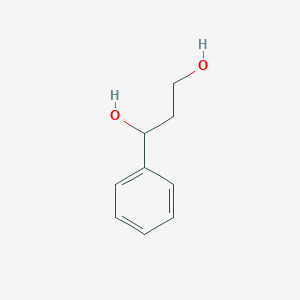

1-Phenylpropane-1,3-diol is an organic compound with the molecular formula C9H12O2. It is a type of diol, which means it contains two hydroxyl groups (-OH) attached to a propane chain with a phenyl group (C6H5) attached to the first carbon atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1,3-diol can be synthesized through several methods. One common method involves the reduction of 1-phenyl-1,3-propanedione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1-phenyl-1,3-propanedione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures .

化学反应分析

Types of Reactions: 1-Phenylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be further reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

Oxidation: Aldehydes, ketones.

Reduction: Alcohols.

Substitution: Halides, esters.

科学研究应用

Chemistry

1-Phenylpropane-1,3-diol serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its dual hydroxyl groups facilitate further chemical modifications, making it a versatile building block in organic synthesis.

Biology

The compound is utilized in enzyme-catalyzed reactions and metabolic pathway studies involving diols. Its structure allows researchers to investigate its interactions with biological macromolecules and its potential enzymatic roles .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Research indicates that it may possess:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress. In vitro assays have shown effective concentrations ranging from 19 to 31 μg/mL .

- Anticancer Properties : Studies have demonstrated antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer) and Caco-2 (colorectal cancer), indicating potential applications in cancer therapy.

- Antimicrobial Effects : It has shown promising antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) ranging from 37 to 124 μg/mL, suggesting its utility in treating fungal infections .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various phenolic compounds, including this compound. The results indicated a significant reduction in lipid peroxidation in rat liver homogenates compared to controls, highlighting its potential for use in formulations aimed at reducing oxidative damage.

Case Study 2: Anti-inflammatory Mechanism

Research examining the anti-inflammatory effects of several diols revealed that treatment with this compound led to a marked decrease in the expression of COX-2 and iNOS in RAW264.7 macrophages exposed to LPS (lipopolysaccharides). This suggests potential applications in managing inflammatory conditions.

Case Study 3: Antimicrobial Efficacy

A clinical trial investigated topical formulations containing this compound against skin infections caused by resistant bacterial strains. The results showed significant improvement in infection resolution rates compared to standard treatments.

作用机制

The mechanism of action of 1-Phenylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and proteins, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function .

相似化合物的比较

2-Phenyl-1,3-propanediol: Similar structure but with the phenyl group attached to the second carbon atom.

1-Phenyl-1,2-propanediol: Similar structure but with the hydroxyl groups on the first and second carbon atoms.

1-Phenyl-2,3-propanediol: Similar structure but with the hydroxyl groups on the second and third carbon atoms.

Uniqueness: 1-Phenylpropane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the phenyl group, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with its isomers .

生物活性

1-Phenylpropane-1,3-diol, also known as (S)-1-phenyl-1,3-propanediol, is a chiral compound with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article explores the biological activities associated with this compound, supported by research findings, case studies, and data tables.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| CAS Number | 96854-34-1 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Melting Point | 62.0°C to 66.0°C |

| Purity | ≥ 98% |

| Specific Rotation | -54.50° (22°C) |

The compound exists as a white crystalline solid and is soluble in various organic solvents, which facilitates its use in synthetic and biological applications.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. A study conducted by showed that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

Anti-inflammatory Effects

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Several studies have explored the antimicrobial effects of this compound against various pathogens. For instance, it demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various phenolic compounds, including this compound. The results indicated that this compound significantly reduced lipid peroxidation in rat liver homogenates compared to controls.

Case Study 2: Anti-inflammatory Mechanism

In a recent study examining the anti-inflammatory effects of several diols, researchers found that treatment with this compound led to a marked decrease in the expression of COX-2 and iNOS in RAW264.7 macrophages exposed to LPS .

Case Study 3: Antimicrobial Efficacy

A clinical trial investigated the efficacy of topical formulations containing this compound against skin infections caused by resistant bacterial strains. The results showed significant improvement in infection resolution rates compared to standard treatments.

常见问题

Q. Basic: What are the standard synthetic routes for 1-phenylpropane-1,3-diol, and how are intermediates purified?

This compound is typically synthesized via reduction of 3-hydroxy-3-phenylpropionic acid ethyl ester using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), followed by tosylation and mesylation steps for functionalization . Purification often involves column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol. Intermediate characterization relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm hydroxyl and phenyl group positions. For example, diol protons appear as broad singlets (~δ 4.0-4.5 ppm) .

- FTIR : To identify hydroxyl (3200–3500 cm<sup>−1</sup>) and aromatic C–H stretches (≈3000 cm<sup>−1</sup>) .

- GC-MS : For volatile derivatives (e.g., acetylated forms), with fragmentation patterns aiding structural elucidation .

Q. Advanced: How can kinetic studies elucidate the oxidation mechanism of this compound?

Oxidation kinetics, such as with KMnO4, reveal first-order dependence on both oxidant and substrate concentrations. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots indicate associative mechanisms (negative ΔS‡) and transition-state ordering. For propane-1,3-diol analogs, stoichiometric 1:1 oxidant-substrate ratios and product identification (e.g., 3-hydroxypropanal via FTIR) are critical for mechanistic validation .

Q. Advanced: What strategies resolve contradictions in spectroscopic data for diol derivatives?

Discrepancies (e.g., <sup>13</sup>C NMR shifts) may arise from tautomerism or impurities. Computational tools (DFT-based shift predictions) cross-validate experimental data. For example, revised assignments for 4-allylbenzene-1,3-diol required alignment of predicted vs. observed shifts, highlighting the need for multi-technique validation (NMR, X-ray crystallography) .

Q. Advanced: How are enantioselective syntheses of this compound derivatives achieved?

Chiral catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic resolution (lipases) enable enantiomeric separation. For example, (R)-tomoxetine synthesis involves regioselective mesylation of this compound followed by nucleophilic substitution with 2-methylphenol. Chiral HPLC or polarimetry confirms enantiopurity .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential irritant vapors during reactions.

- First Aid : Immediate rinsing with water for skin/eye contact; medical consultation for ingestion .

Q. Advanced: How do environmental persistence and toxicity of diol derivatives inform disposal protocols?

Analogous compounds like 2,2-bis(bromomethyl)propane-1,3-diol exhibit high water solubility and persistence, necessitating biodegradability testing (OECD 301/302 guidelines). Toxicity assessments (e.g., Ames test for mutagenicity) and IARC classifications (Group 2B carcinogen for brominated analogs) guide waste neutralization (e.g., incineration with scrubbers) .

Q. Basic: What computational methods predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculates transition-state energies and orbital interactions. For vanadium(V) complexes, ligand-diol coordination (e.g., Schiff base ligands) is modeled to optimize catalytic efficiency in oxidation reactions .

Q. Advanced: How do steric and electronic effects influence regioselectivity in diol functionalization?

Steric hindrance at secondary hydroxyl groups often directs reactions (e.g., tosylation) to primary sites. Electronic effects (e.g., electron-withdrawing substituents on phenyl rings) modulate reactivity in nucleophilic substitutions. Kinetic vs. thermodynamic control is assessed via temperature-dependent experiments .

Q. Advanced: What methodologies validate the catalytic activity of metal-diol complexes?

Dinuclear cobalt(III) complexes derived from diol ligands are characterized by:

属性

IUPAC Name |

1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVFYOSEKOTFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341285 | |

| Record name | 1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4850-49-1 | |

| Record name | 1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。